molecular formula C20H27FN2O3 B1162984 5-Fluoro-amb-pica CAS No. 1971007-87-0

5-Fluoro-amb-pica

Cat. No. B1162984
CAS RN: 1971007-87-0
M. Wt: 362.5
InChI Key: JFXASAFVUQVGEW-SFHVURJKSA-N
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Description

5-Fluoro-amb-pica is likely a fluorinated compound, given its naming convention, which suggests it belongs to a class of chemicals potentially used in various applications, including material science, pharmaceuticals, and chemical research. Fluorinated compounds are known for their unique chemical properties, such as increased stability and altered biological activity, making them of significant interest in several fields.

Synthesis Analysis

The synthesis of fluorinated compounds can involve various strategies, including direct fluorination, nucleophilic substitution, and the use of fluorinating agents. For example, the synthesis of picoplatin-based complexes with bioactive ligands like orotate and 5-fluoroorotate involves connecting specific fragments with these ligands, characterized using a range of spectroscopic techniques (Malik-Gajewska et al., 2018).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is critical to their function and properties. For instance, the interaction of 5-fluoroorotic acid with transition metals has been studied, revealing different coordination modes and complex structures through X-ray diffraction and IR spectroscopy, providing insight into the molecular structure and bonding characteristics (Schneider et al., 2002).

Chemical Reactions and Properties

The reactivity and chemical properties of fluorinated compounds, such as this compound, are influenced by the presence of the fluorine atom, which can affect electron distribution and chemical stability. The study of 5-fluoro-1-(2-oxocycloalkyl)uracils, for example, explored the reductive release of 5-fluorouracil, demonstrating the influence of structural flexibility and electronic effects on chemical reactivity (Mori et al., 2000).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as solubility, melting point, and crystallinity, can significantly differ from their non-fluorinated counterparts. A study on a new polymorph of 5-fluorouracil highlighted how computational predictions can lead to the discovery of new solid forms with potentially different physical properties (Hulme et al., 2005).

Chemical Properties Analysis

The chemical properties of fluorinated compounds, such as acidity, basicity, and reactivity towards other chemicals, are pivotal in their application. For instance, the synthesis of fluoropicolinate herbicides by cascade cyclization of fluoroalkyl alkynylimines demonstrates the tailored reactivity of fluorinated intermediates to produce agriculturally relevant compounds (Johnson et al., 2015).

Scientific Research Applications

  • Electrochemical Charge Storage Materials :

    • Wang et al. (2019) developed a high-performance poly(5-fluoroindole) (5-PFIn) as a charge storage material. This material demonstrated significant electrochemical properties, making it a promising candidate for supercapacitor applications (Wang et al., 2019).
  • Pharmacology and Metabolism Studies :

    • Research by Mogler et al. (2018) and Banister et al. (2019) provides insights into the detection and analysis of similar compounds in 'legal high' products and human urine samples. These studies are crucial for understanding the metabolic pathways and potential risks associated with synthetic cannabinoids (Mogler et al., 2018); (Banister et al., 2019).
  • Cancer Treatment and Drug Development :

    • Longley et al. (2003) and Stevens et al. (1984) discussed the mechanisms of action and clinical strategies of 5-Fluorouracil, a compound related to 5-Fluoro-amb-pica, which is widely used in cancer treatment. These insights are vital for developing more effective cancer therapies (Longley et al., 2003); (Stevens et al., 1984).
  • Analytical Chemistry and Forensics :

    • Research by Fabregat-Safont et al. (2019) and Shi et al. (2020) focused on the analytical methods for detecting similar compounds in various matrices. This is crucial for forensic analysis and understanding the spread and usage of synthetic cannabinoids (Fabregat-Safont et al., 2019); (Shi et al., 2020).

Mechanism of Action

While the exact mechanism of action for 5-Fluoro-amb-pica is not explicitly stated in the available literature, it is known that synthetic cannabinoids like this compound are potent agonists at cannabinoid type 1 receptors (CB1) .

properties

IUPAC Name

methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O3/c1-14(2)18(20(25)26-3)22-19(24)16-13-23(12-8-4-7-11-21)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,18H,4,7-8,11-12H2,1-3H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXASAFVUQVGEW-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342492
Record name Methyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1971007-87-0
Record name 5-Fluoro-AMB-PICA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-AMB-PICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/744M0WHE80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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